Boc-His(Dnp)-OH-IPA
Description
Contextualizing Boc-His(Dnp)-OH-IPA within Histidine Derivatives in Synthetic Chemistry
Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that can act as a base, an acid, or a nucleophile, and is a strong metal chelator. acs.orgwikipedia.org This reactivity, while crucial for the biological function of many peptides and proteins, presents a significant challenge in synthetic chemistry. peptide.com Unprotected, the imidazole group can interfere with the coupling reactions central to peptide synthesis. peptide.com Consequently, a wide array of histidine derivatives has been developed, each featuring different protecting groups on the imidazole nitrogen to prevent unwanted side reactions. ontosight.aioup.comgla.ac.uk
These derivatives are crucial intermediates in the synthesis of biologically active peptides and proteins. ontosight.ai The choice of protecting group is dictated by the specific synthetic strategy employed, particularly the conditions under which the protecting groups must be stable and subsequently removed. wikipedia.org this compound is one such derivative, designed for use in Boc-based SPPS. peptide.com
Historical Development and Evolution of Imidazole Protecting Groups in Peptide Synthesis
The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, enabling the automated synthesis of complex peptides. peptide.com A cornerstone of this technique is the use of protecting groups to ensure the selective formation of peptide bonds. peptide.comwikipedia.org The development of effective protecting groups for the versatile side chain of histidine has been a continuous area of research.
Early strategies sometimes left the imidazole ring unprotected, which could lead to side reactions and lower yields. peptide.com This led to the development of various protecting groups. In Boc chemistry, common protecting groups for the histidine side chain have included the tosyl (Tos) and benzyloxymethyl (Bom) groups. peptide.com
The 2,4-dinitrophenyl (Dnp) group emerged as a robust option for imidazole protection. Unlike many other protecting groups that are removed by acid, the Dnp group is stable to the acidic conditions used to remove the Nα-Boc group, such as with trifluoroacetic acid (TFA), and even stronger acids like hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA). chemicalbook.comruifuchemical.comsigmaaldrich.com This orthogonality is a key advantage, as it allows for selective deprotection. The Dnp group is instead removed by nucleophilic attack, typically using a thiol like thiophenol, often before the final cleavage of the peptide from the resin support. peptide.comsigmaaldrich.com This strategy prevents potential complications and allows for the easy removal of the highly colored Dnp byproducts. peptide.com
Significance of this compound in Contemporary Academic Research
This compound remains a valuable tool in modern chemical research, particularly for the synthesis of peptides using the Boc-SPPS methodology. sigmaaldrich.com Its primary significance lies in the stability of the Dnp protecting group, which offers a high degree of control during complex, multi-step syntheses.
The Dnp group is strongly electron-withdrawing, which reduces the basicity of the imidazole ring. This has the beneficial effect of suppressing the racemization of the histidine residue during the coupling step, a common problem with this amino acid. peptide.comnih.gov Preserving the chirality of the amino acids is paramount for the biological activity of the final peptide.
The compound is utilized as a building block for creating peptides with specific functions for research in areas like drug development and biochemistry. chemimpex.com For example, it can be used in the synthesis of peptide-based therapeutics or in creating targeted drug delivery systems. chemimpex.com The Dnp group itself can also serve as a chromogenic tag for labeling and detection in various biochemical assays. chemimpex.com
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its application in the synthesis of complex and novel peptides. While the Boc-SPPS strategy has been somewhat superseded by Fmoc (9-fluorenylmethyloxycarbonyl) chemistry in many routine applications, Boc chemistry, and thus derivatives like Boc-His(Dnp)-OH, remains indispensable for the synthesis of certain peptides, particularly those that are difficult to produce using the Fmoc strategy. nih.gov
Research continues to explore the synthesis of peptides with unique biological activities, where the specific properties of the Dnp-protected histidine are advantageous. chemimpex.com This includes the development of enzyme inhibitors and probes to study protein structure and function. acs.orgontosight.ai The ability to genetically encode histidine analogues is also an expanding field, creating new avenues for protein engineering where synthetically produced, specifically modified peptides can serve as crucial reference materials. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Nα-t-butoxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol (B130326) solvate | peptide.compeptide.com |
| Synonyms | Boc-L-His(Dnp)-OH·IPA, N-Boc-1-(2,4-Dinitrophenyl)-L-Histidine | chemimpex.comruifuchemical.com |
| CAS Number | 25024-53-7 | chemimpex.comchemicalbook.compeptide.com |
| Molecular Formula | C17H19N5O8·C3H8O | chemimpex.compeptide.com |
| Molecular Weight | 481.5 g/mol | chemimpex.compeptide.com |
| Appearance | Light yellow powder | chemimpex.comruifuchemical.com |
| Melting Point | 98-123 °C | chemimpex.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | chemicalbook.com |
| Storage | 0 - 8 °C, Cool & Dry Place, Light Sensitive | chemimpex.comruifuchemical.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boc His Dnp Oh Ipa in Advanced Peptide Synthesis Methodologies
Application of Boc-His(Dnp)-OH-IPA in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a foundational technique for assembling peptides on a solid support. nih.govpeptide.com This method utilizes the acid-labile Boc group for temporary protection of the α-amino group and typically more stable protecting groups for the amino acid side chains. peptide.compeptide.com Boc-His(Dnp)-OH is a frequently used histidine derivative in this strategy. peptide.comiris-biotech.de The Dnp group is stable under the acidic conditions used to remove the Boc group, such as trifluoroacetic acid (TFA), and also to strong acids like hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) used for final cleavage from the resin. chemicalbook.com
The efficiency of peptide synthesis is highly dependent on the optimization of coupling and deprotection steps. In Boc-SPPS, the Nα-Boc group is removed with an acid, typically TFA. peptide.com Following deprotection, the resulting amine salt is neutralized, often in situ, to allow for the subsequent coupling reaction. peptide.comluxembourg-bio.com
For the coupling of Boc-His(Dnp)-OH, standard activation methods are employed. Carbodiimide-based activators like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the active ester for coupling, which minimizes the risk of epimerization. Uronium-based reagents like HBTU and HATU are also highly effective for promoting rapid and efficient coupling. luxembourg-bio.comnih.gov Research has shown that using HATU in conjunction with in situ neutralization can significantly accelerate the synthesis process, with coupling times as short as 1-2 minutes. luxembourg-bio.com
| Step | Reagent/Condition | Purpose | Typical Conditions | Reference |
|---|---|---|---|---|
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Removal of the Nα-Boc protecting group. | 50% TFA in DCM for 15 min or neat TFA for ~1 min. | luxembourg-bio.comsigmaaldrich.comrsc.org |
| Neutralization | Diisopropylethylamine (DIEA) | Neutralizes the TFA salt to the free amine for coupling. | 5% DIEA in DCM or used in situ during coupling. | peptide.comcigb.edu.cu |
| Coupling (Activation) | DIC/HOBt | Forms an active ester for amide bond formation, minimizing racemization. | Standard SPPS coupling conditions. | |
| HATU/DIEA | Rapid and efficient activation for fast coupling cycles. | Pre-activation for ~3 min followed by a 1-2 min coupling. | luxembourg-bio.com |
The imidazole (B134444) side chain of histidine is nucleophilic and can cause several side reactions during peptide synthesis if left unprotected. core.ac.uk These include racemization of the activated histidine residue and undesired acylation of the imidazole ring. peptide.com The electron-withdrawing nature of the Dnp group effectively suppresses the basicity of the imidazole ring, thereby preventing these side reactions. cigb.edu.cu This robust protection ensures the integrity of the peptide chain during assembly. peptide.com Compared to other protecting groups like trityl (Trt), the Dnp group offers superior stability in the acidic conditions characteristic of Boc-SPPS.
While the Dnp group is stable to acids, it can be removed using nucleophilic reagents, a process known as thiolysis. cigb.edu.cu This orthogonal deprotection strategy is a key advantage of using Boc-His(Dnp)-OH. The most common reagent for Dnp removal is thiophenol. sigmaaldrich.compeptide.com The reaction is typically carried out by treating the peptide-resin with a solution of thiophenol in a solvent like dimethylformamide (DMF). nih.govsigmaaldrich.com This is usually performed before the final cleavage of the peptide from the resin to facilitate the removal of the colored Dnp byproducts. peptide.com
A typical procedure involves swelling the resin in DMF and then treating it with a solution containing a 20-fold molar excess of thiophenol for 1-2 hours at room temperature. sigmaaldrich.com Some protocols also include a base like triethylamine (B128534) (TEA) or DIEA to facilitate the reaction. cigb.edu.cupeptide.com Following the removal of the Dnp group, the resin is thoroughly washed with solvents like DMF, methanol, and dichloromethane (B109758) (DCM) before proceeding with the final cleavage step. sigmaaldrich.com
| Reagent | Solvent | Typical Conditions | Key Points | Reference |
|---|---|---|---|---|
| Thiophenol | DMF | 20-fold molar excess, 1-2 hours at room temperature. | Most common method. Performed on-resin before final cleavage. | sigmaaldrich.com |
| Thiophenol/TEA | DMF | 2 mL each per gram of resin, ~90 minutes at room temperature. | Inclusion of a base can facilitate the reaction. | peptide.com |
| 2-Mercaptoethanol | - | An alternative nucleophilic thiol for Dnp cleavage. | Mentioned as a possible reagent for thiolysis. | cigb.edu.cu |
Mitigation of Side Reactions in SPPS Attributed to Histidine Residues Using Dnp Protection
Integration of this compound in Hybrid Peptide Synthesis Strategies
Hybrid strategies that combine elements of both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries are sometimes employed to synthesize complex peptides, such as those with specific side-chain modifications. cigb.edu.cu
The primary distinction between the two main SPPS strategies lies in their protection schemes: Boc/Bzl (benzyl) which is acid-labile, and Fmoc/tBu (tert-butyl) which uses a base-labile Nα-protecting group and an acid-labile side-chain protection. iris-biotech.deiris-biotech.debiosynth.com In a hybrid approach, a peptide segment might be synthesized using Boc chemistry, followed by the synthesis of another segment using Fmoc chemistry. cigb.edu.cu
The compatibility of the Dnp group in such a hybrid strategy is a critical consideration. While the Dnp group is stable to the acidic conditions of Boc-SPPS, it has been shown to be susceptible to cleavage by the basic conditions used for Fmoc removal (typically 20% piperidine (B6355638) in DMF). cigb.edu.cu Research has demonstrated that treatment with 20% piperidine in DMF can lead to significant removal of the Dnp group, with one study reporting 84% cleavage. cigb.edu.cu This can be problematic if the histidine side chain needs to remain protected during the Fmac-based elongation steps, as the newly exposed imidazole ring could be susceptible to side reactions. cigb.edu.cu Therefore, the use of Boc-His(Dnp)-OH in a sequential Boc-then-Fmoc hybrid strategy requires careful planning to avoid unintended deprotection.
Native Chemical Ligation (NCL) is a powerful method for synthesizing large proteins by joining two unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govnih.gov
Boc-SPPS is well-suited for the preparation of peptide C-terminal thioesters. nih.gov When synthesizing a peptide thioester containing histidine, Boc-His(Dnp)-OH is the recommended building block. nih.gov In this context, the Dnp group is intentionally left on the histidine side chain during the synthesis and the subsequent HF cleavage step, as the standard Dnp removal procedure is not compatible with the thioester linkage. nih.gov The Dnp group is then conveniently removed during the ligation reaction itself by the thiol additives (e.g., thiophenol) present in the ligation buffer. nih.govnih.gov This streamlined approach avoids a separate deprotection step and integrates the removal of the protecting group into the ligation process.
Combined Boc/Bzl and Fmoc/tBu Strategies and Dnp Group Compatibility
Challenges and Innovations in Utilizing Dnp-Protected Histidine in Complex Peptide Architectures
The incorporation of histidine into complex peptides presents unique challenges due to the reactive nature of its imidazole side chain. The use of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), often used as an isopropanol (B130326) (IPA) solvate, offers a robust solution for protecting the imidazole nitrogen during solid-phase peptide synthesis (SPPS). peptide.com The Dnp group is stable under the acidic conditions used for Boc-group removal but can be cleaved with nucleophiles like thiophenol, providing orthogonality. peptide.com However, its application in advanced peptide synthesis methodologies, particularly in the creation of modified residues or in maintaining stereochemical integrity, requires careful consideration.
Synthesis of Peptides Containing 2-Oxohistidine (B12328305) Residues through Dnp-Histidine Modifications
The formation of 2-oxohistidine, a stable marker of oxidative damage in biological systems, is a significant post-translational modification associated with aging and various diseases. iris-biotech.denih.gov Its synthesis within a peptide chain is not achieved by modifying the this compound building block prior to its incorporation. Instead, the 2-oxohistidine residue is typically generated by the site-specific oxidation of a standard histidine residue after it has been incorporated into the peptide sequence. The histidine residue itself could have been introduced into the peptide using this compound, with the Dnp group being removed before the oxidation step.
The primary method for this transformation is metal-catalyzed oxidation (MCO). nih.govresearchgate.net This process mimics the in vivo formation of 2-oxohistidine, which is often mediated by reactive oxygen species (ROS) in the presence of metal ions. wikipedia.org
Research Findings on Metal-Catalyzed Oxidation:
Researchers have developed efficient protocols to synthesize 2-oxohistidine-containing peptides for further study. nih.govntu.edu.tw A common MCO system involves a copper(II) salt (Cu²⁺), a reducing agent such as ascorbate, and molecular oxygen (O₂). nih.govnih.gov The reaction mechanism is believed to involve the formation of a histidyl-imidazole radical, which then reacts with oxygen. nih.gov The histidine residue's inherent metal-chelating properties make it a prime target for such site-specific oxidation. iris-biotech.denih.gov
Studies have focused on optimizing the reaction conditions to maximize the yield of the desired 2-oxohistidine product while minimizing byproducts. By carefully controlling the reagent ratios and pH in a Cu²⁺/ascorbate/O₂ system, researchers have improved the conversion yield by more than tenfold compared to previously reported conditions. nih.govresearchgate.net This has enabled the production of homogeneously modified peptides for biochemical and biophysical analysis. nih.gov
| Parameter | Condition | Outcome | Reference |
| Oxidation System | Cu²⁺/ascorbate/O₂ | Efficiently oxidizes histidine residues within a peptide to 2-oxohistidine. | nih.govresearchgate.net |
| pH Control | Optimized pH buffering | Significantly improves the yield of 2-oxohistidine. | nih.gov |
| Reagent Ratios | Optimized ratios of metal, reductant, and peptide | Achieved >10-fold improvement in yield, allowing for homogeneous modification. | nih.govresearchgate.net |
| Analytical Method | LC-MS/MS | Confirms the +16 Da mass shift corresponding to the addition of an oxygen atom to the histidine residue. | researchgate.net |
This interactive table summarizes key findings in the synthesis of 2-oxohistidine-containing peptides via post-synthesis modification.
The successful synthesis and characterization of these peptides are crucial for developing tools, such as specific antibodies or peptide probes, to study the role of this oxidative modification in biological processes and disease. iris-biotech.denih.govntu.edu.tw
Stereochemical Considerations and Racemization Control in Peptide Synthesis with this compound
A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. Histidine is one of the amino acids most susceptible to racemization during peptide bond formation. peptide.comhighfine.comnih.gov This issue is particularly pronounced during the activation of the carboxylic acid group, which is a necessary step for coupling. highfine.com The use of this compound requires stringent control over coupling conditions to maintain the L-configuration of the histidine residue.
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can easily tautomerize, leading to a loss of the original stereochemistry. While the Dnp group on the imidazole ring provides stable protection during synthesis, it does not inherently prevent α-carbon racemization during the coupling step. nih.gov
Strategies for Racemization Control:
The extent of racemization is highly dependent on the choice of coupling reagents, additives, and reaction conditions. nih.gov
Coupling Reagents and Additives: The use of carbodiimide-based coupling agents like diisopropylcarbodiimide (DIC) often requires the addition of a racemization suppressant. highfine.com Additives such as 1-hydroxybenzotriazole (HOBt) and its more acidic analogue, 6-Cl-HOBt, are commonly employed. peptide.comhighfine.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone (B7731731) intermediate. Studies have shown that for particularly racemization-prone amino acids like histidine, certain additives are more effective than others. highfine.com
Temperature and Pre-activation Time: Higher temperatures and prolonged pre-activation times can increase the rate of racemization. nih.gov For instance, coupling Fmoc-L-His(Trt)-OH at 55 °C resulted in a significant increase in the formation of the D-product compared to room temperature. nih.gov Similar precautions are necessary when using this compound.
| Coupling Condition | Impact on Racemization | Mechanism/Rationale | Reference |
| Use of Additives (e.g., HOBt, HOAt) | Suppresses racemization | Forms a reactive intermediate (active ester) that is less susceptible to forming the racemizable oxazolone. | peptide.comhighfine.com |
| Choice of Coupling Reagent | Varies significantly; DIC/Oxyma is considered mild. | Different reagents lead to different levels of activation and propensity for side reactions, including racemization. | nih.gov |
| Low Temperature Coupling | Reduces racemization | Slows the rate of the competing racemization reaction pathway. | nih.gov |
| In Situ Neutralization (Boc-SPPS) | Can suppress side reactions | Minimizes base-catalyzed side reactions like diketopiperazine formation, which can be relevant at the dipeptide stage. | peptide.com |
| Use of Copper(II) Chloride | Reported to suppress racemization in solution phase | Acts as a racemization suppressant, particularly in segment coupling. | peptide.com |
This interactive table outlines various strategies and their effects on controlling racemization during the incorporation of histidine in peptide synthesis.
Mechanistic and Theoretical Investigations Pertaining to Boc His Dnp Oh Ipa
Electronic and Steric Effects of the Dinitrophenyl Group on Histidine Reactivity and Conformation
The dinitrophenyl (Dnp) group, attached to the imidazole (B134444) ring of histidine, exerts significant electronic and steric effects that modulate the reactivity and conformation of the amino acid derivative.
Electronic Effects:
The Dnp group is strongly electron-withdrawing. This property is a result of the two nitro groups, which pull electron density away from the aromatic ring. This inductive effect has several important consequences for the histidine moiety:
Stabilization of the Imidazole Ring: The electron-withdrawing nature of the Dnp group stabilizes the imidazole ring against electrophilic substitution.
Reduced Basicity: The Dnp group suppresses the weak basicity of the imidazole ring. cigb.edu.cu This is advantageous in peptide synthesis as it prevents side reactions that can be catalyzed by the basic nature of an unprotected histidine side chain. cigb.edu.cu
Steric Effects:
The bulky Dnp group also imposes steric hindrance around the imidazole ring. This spatial obstruction influences the conformation of the histidine side chain and can affect its interactions with other molecules.
Conformational Restriction: The size of the Dnp group can restrict the rotational freedom of the histidine side chain, potentially favoring certain conformations over others. Studies on related DNP-derivatized amino acids have shown that steric hindrance from bulky side-chain groups can influence molecular interactions. researchgate.net
Influence on Reactivity: While the primary role of the Dnp group is protection, its steric bulk can also influence the accessibility of the imidazole ring to reagents, further preventing unwanted side reactions.
A comparative analysis of different protecting groups for histidine highlights the unique combination of electronic and steric properties offered by the Dnp group.
| Protecting Group | Key Electronic Effect | Key Steric Effect | Primary Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Dinitrophenyl (Dnp) | Strongly electron-withdrawing, reduces imidazole basicity. cigb.edu.cu | Bulky, provides steric shielding. | Robust protection, stable to acid. | Requires specific deprotection conditions (thiolysis). |
| tert-Butyloxycarbonyl (Boc) | Electron-donating, can increase basicity slightly. | Significant steric bulk. | Acid-labile, allows for easy removal. | Less stable in harsh acidic conditions compared to Dnp. |
| Tosyl (Tos) | Electron-withdrawing. cigb.edu.cu | Moderate steric bulk. | Offers good protection. | Can be cleaved by HOBt, which is often present in coupling reactions. peptide.com |
| Benzyloxymethyl (Bom) | Electron-withdrawing. peptide.com | Flexible steric bulk. | Provides good protection. | Cleavage can release formaldehyde, leading to side reactions. ug.edu.pl |
Computational Chemistry and Molecular Modeling of Boc-His(Dnp)-OH-IPA and its Intermediates
Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) Calculations:
DFT calculations can be employed to study the electronic structure and energies of different conformations of this compound and its reaction intermediates. acs.org For instance, DFT can be used to:
Analyze Bond Dissociation Energies: To understand the stability of the protecting groups, the energy required to break the bonds connecting the Boc and Dnp groups to the histidine can be calculated. researchgate.net
Model Reaction Pathways: The transition states and energy barriers for the deprotection reactions can be modeled to elucidate the reaction mechanism. nih.gov
Investigate Non-covalent Interactions: The interactions between the isopropanol (B130326) solvent molecule and the protected amino acid can be modeled to understand the stability of the solvate.
Molecular Dynamics (MD) Simulations:
MD simulations can provide a dynamic picture of the behavior of this compound in solution. These simulations can reveal:
Conformational Dynamics: How the molecule flexes and changes its shape over time. nih.gov
Solvation Shell Structure: The arrangement of isopropanol and any other solvent molecules around the solute.
Hydrogen Bonding Networks: The formation and breaking of hydrogen bonds between the solute and solvent, which are crucial for stability and reactivity. acs.org
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, conformational energies, reaction energetics. acs.org | Understanding protecting group stability and deprotection mechanisms. |
| Molecular Dynamics (MD) | Conformational flexibility, solvation dynamics. nih.gov | Investigating the role of isopropanol solvation and the molecule's behavior in solution. |
| Homology Modeling | Predicting 3D structures of related enzymes or peptides. whiterose.ac.uk | Could be used to model the interaction of Boc-His(Dnp)-OH with enzymes or during peptide synthesis. |
Studies on the Deprotection Mechanism of the Dnp Group
The removal of the Dnp group is a critical step in synthetic protocols utilizing Boc-His(Dnp)-OH. The most common method for Dnp deprotection is thiolysis, which involves the use of a thiol-containing reagent.
The generally accepted mechanism for the thiolytic cleavage of the Dnp group involves nucleophilic aromatic substitution. The thiol, acting as a nucleophile, attacks the carbon atom of the imidazole ring to which the Dnp group is attached. This process is facilitated by the strong electron-withdrawing nature of the nitro groups on the Dnp ring, which makes the aromatic ring susceptible to nucleophilic attack.
Common Reagents for Dnp Deprotection:
Thiophenol: A frequently used reagent for Dnp cleavage. peptide.com
2-Mercaptoethanol: Another effective thiol for this purpose. cigb.edu.cu
Thiolytic Cocktails: Often, a mixture of a thiol and a base (like DIEA) in a solvent such as DMF is used to enhance the efficiency of the deprotection. wiley-vch.de
It is important to note that the Dnp group is stable under the acidic conditions used to remove the Boc group, such as treatment with trifluoroacetic acid (TFA). nih.gov This orthogonality is a key advantage of using Boc-His(Dnp)-OH in SPPS. However, some studies have shown that the Dnp group can be partially cleaved under the conditions used for Fmoc-deprotection (20% piperidine (B6355638) in DMF), which is a crucial consideration when combining Boc and Fmoc strategies in peptide synthesis. cigb.edu.cu Research has shown that in a specific case, 84% of the Dnp group was cleaved under these conditions. cigb.edu.cu
| Reagent | Typical Conditions | Mechanism | Reference |
|---|---|---|---|
| Thiophenol | In a suitable organic solvent, often with a base. | Nucleophilic Aromatic Substitution | peptide.com |
| 2-Mercaptoethanol | Often in a mixture with a base like DIEA in DMF. | Nucleophilic Aromatic Substitution | cigb.edu.cuwiley-vch.de |
| Piperidine (20% in DMF) | Standard Fmoc-deprotection conditions. | Nucleophilic Aromatic Substitution | cigb.edu.cu |
Understanding the Role of Isopropanol Solvation in the Stability and Reactivity of this compound
Boc-His(Dnp)-OH is often supplied as a stable solvate with isopropanol (IPA). peptide.com The presence of the IPA molecule is not merely incidental; it plays a significant role in the stability and handling of the compound.
Enhanced Solubility and Stability:
Influence on Reactivity:
The solvent environment can have a profound effect on the reactivity of chemical species. In the case of this compound, the isopropanol can:
Participate in Hydrogen Bonding: The hydroxyl group of isopropanol can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with the carboxylic acid, the Boc group, and potentially the imidazole ring of the histidine derivative. These interactions can influence the electronic properties and, consequently, the reactivity of the molecule.
Mediate Intermolecular Interactions: The presence of a well-defined solvation shell can prevent aggregation of the protected amino acid, keeping it in a more reactive, monomeric state in solution.
Studies on the thermodynamics of amino acid solvation have shown that the enthalpy of interaction can vary significantly with the co-solvent. For instance, the enthalpy coefficients of pair interactions for L-serine with alcohol molecules were found to be positive and to increase in the order ethanol, n-propanol, isopropanol. researchgate.net This suggests that the nature of the alcohol has a distinct effect on the energetics of solvation.
The use of isopropanol is also common in peptide synthesis for practical reasons, such as for washing steps to remove byproducts like diisopropylurea (DIU), which is highly soluble in isopropanol. rsc.org
Analytical and Spectroscopic Characterization of Boc His Dnp Oh Ipa and Its Derivatives
Advanced Chromatographic Techniques for Purity Assessment and Isolation
High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of Boc-His(Dnp)-OH-IPA. ruifuchemical.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from potential impurities. unige.ch The purity of this compound is often reported to be greater than 98.5% as determined by HPLC. ruifuchemical.com
Thin-layer chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and assessing purity, with a typical requirement of a single spot for a pure compound. ruifuchemical.com For complex mixtures or for the separation of stereoisomers, more advanced techniques like two-dimensional liquid chromatography can be employed to enhance resolution and detectability. researchgate.net Chiral chromatography is also crucial for confirming the enantiomeric purity of the L-histidine derivative. nih.gov
Table 1: Chromatographic Purity Data for this compound
| Analytical Method | Purity Specification | Reference |
| High-Performance Liquid Chromatography (HPLC) | >98.5% | ruifuchemical.com |
| Thin-Layer Chromatography (TLC) | ≥ 98% (single spot) | ruifuchemical.com |
Mass Spectrometry (MS) Applications for Structural Elucidation and Reaction Monitoring
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise molecular weight information that confirms the compound's identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass, which should be within a narrow tolerance (e.g., ±5 ppm) of the calculated molecular weight.
During peptide synthesis, MS is used to monitor the progress of coupling and deprotection steps. For instance, the cleavage of the Dnp group, which can sometimes occur as a side reaction during the removal of the Fmoc protecting group with piperidine (B6355638), can be detected by mass spectrometry. cigb.edu.cu In one study, mass spectra showed a signal corresponding to the peptide with the Dnp group attached, which was 166 Da higher than the peptide with a free imidazole (B134444) ring. cigb.edu.cu
Chromophore-assisted laser desorption/ionization (LDI) mass spectrometry is another application where the Dnp group can be utilized. The Dnp chromophore can enhance the ionization efficiency of peptides, aiding in their detection and fragmentation analysis. acs.org
Table 2: Mass Spectrometry Data for Boc-His(Dnp)-OH and Related Compounds
| Compound | Technique | Observation | Reference |
| Boc-His(Dnp)-OH | High-Resolution MS (HRMS) | Confirms molecular weight accuracy (±5 ppm) | |
| GHALG Pentapeptide | Mass Spectrometry | Detection of Dnp cleavage (mass difference of 166 Da) | cigb.edu.cu |
| DNP-peptides | Laser Ion Beam Photodissociation | Fragmentation of the peptide chain with visible light excitation | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound. 1H and 13C NMR spectra provide information about the chemical environment of each atom, confirming the presence of the Boc, histidine, and Dnp moieties. chemicalbook.comnih.gov For instance, the 1H NMR spectrum of N-Boc-L-histidine shows characteristic signals for the Boc group protons around 1.3-1.4 ppm. chemicalbook.com
DNP-Enhanced Solid-State NMR Spectroscopy for Histidine and Protected Amino Acids
Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR (ssNMR) has emerged as a revolutionary technique for studying biomolecules, including histidine and its derivatives, with significantly increased sensitivity. bruker.comoup.com DNP-ssNMR allows for the acquisition of high-quality spectra of insensitive nuclei or samples at natural isotopic abundance in a fraction of the time required by conventional NMR. researchgate.netresearchgate.net
This technique has been successfully applied to study L-histidine hydrochloride monohydrate, demonstrating the ability to obtain high signal-to-noise ratio spectra. researchgate.netepfl.ch DNP enhancements can be on the order of 100 to 200-fold, enabling experiments that would otherwise be impractical. bruker.com Furthermore, DNP-enhanced experiments can be used to characterize the molecular-level structure of active pharmaceutical ingredients in both bulk and low-concentration dosage forms. nih.gov
Targeted Dynamic Nuclear Polarization Approaches for Histidine-Containing Biomolecules
Recent advancements have focused on developing targeted DNP approaches to selectively enhance the NMR signals of specific biomolecules within complex environments like cells. biorxiv.org This involves designing polarization agents that can be directed to a particular protein or cellular compartment. frontiersin.org While still a developing area, these methods hold great promise for studying the structure and function of histidine-containing peptides and proteins in their native environments. biorxiv.orgfrontiersin.org
Table 3: Key NMR Techniques for the Analysis of Histidine Derivatives
| Technique | Application | Key Findings | Reference |
| 1H and 13C NMR | Structural confirmation of this compound | Characteristic signals for Boc, histidine, and Dnp groups | ruifuchemical.comchemicalbook.com |
| DNP-Enhanced ssNMR | Sensitivity enhancement for solid samples | Enables rapid acquisition of high-quality spectra of histidine derivatives | bruker.comresearchgate.net |
| Targeted DNP | Selective signal enhancement in complex mixtures | Potential for in-cell structural studies of histidine-containing biomolecules | biorxiv.orgfrontiersin.org |
Spectroscopic Analysis of the Dnp Chromophore in Various Environments
The 2,4-dinitrophenyl (Dnp) group is a chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. bachem.com This property is exploited in various analytical methods. The absorption maximum of DNP-amino acids is typically around 360-390 nm. cerealsgrains.org
The UV-Vis spectrum of the Dnp group can be sensitive to its environment, such as the polarity of the solvent and the pH of the solution. researchgate.net This sensitivity can be used to probe the local environment of the Dnp-modified histidine residue in a peptide or protein. The Dnp group is also used as a quencher in fluorescence resonance energy transfer (FRET) based assays for monitoring enzymatic activity. bachem.comrsc.org In these systems, the Dnp group accepts energy from a fluorescent donor, and cleavage of the peptide substrate results in an increase in fluorescence. rsc.org
Applications of Boc His Dnp Oh Ipa in Chemical Biology and Medicinal Chemistry Research
Design and Synthesis of Peptide-Based Therapeutics and Drug Delivery Systems
Boc-His(Dnp)-OH-IPA serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutics. chemimpex.com The Boc group provides stable protection for the N-terminus, which can be selectively removed under acidic conditions to allow for peptide chain elongation. The Dnp group protects the reactive imidazole (B134444) side chain of histidine, preventing unwanted side reactions during the coupling process. peptide.com This Dnp group is stable under the acidic conditions used to remove the Boc group, such as with trifluoroacetic acid (TFA), but can be cleaved using nucleophiles like thiophenol, typically before the final cleavage of the peptide from the resin. peptide.comsigmaaldrich.com This orthogonal protection strategy allows for precise control over the peptide sequence and modification.
The unique properties of this compound are leveraged in the development of novel therapeutic agents and targeted drug delivery systems. chemimpex.comchemimpex.com For instance, the Dnp group can be used to facilitate the attachment of peptides to drug carriers or to create specific functionalities that enhance the biological activity of the resulting peptide. chemimpex.comchemimpex.com The ability to introduce a Dnp-modified histidine into a peptide sequence is instrumental in creating complex structures for developing drugs with improved pharmacological profiles against diseases like cancer.
| Protecting Group | Target | Cleavage Condition | Stability |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | α-amino group | Acidic (e.g., TFA) | Unstable in acid |
| Dnp (2,4-dinitrophenyl) | Imidazole side chain of Histidine | Nucleophiles (e.g., thiophenol) | Stable in acid (HF, TFMSA), unstable to nucleophiles and piperidine (B6355638) peptide.comsigmaaldrich.comcigb.edu.cu |
Chemical Probes for Histidine Modifications and Their Biological Impact
Histidine residues in proteins are subject to various post-translational modifications (PTMs), such as phosphorylation and methylation, which are critical for protein function and cellular signaling. rsc.orgresearchgate.net However, studying these modifications can be challenging. Dnp-labeled histidine derivatives, synthesized using precursors like this compound, serve as valuable chemical tools for probing these PTMs. rsc.orgresearchgate.net
These chemical probes can be incorporated into peptides or proteins to investigate the role of specific histidine residues in biological processes. rsc.org The Dnp group itself can act as a tag for detection and analysis. The development of chemical methods to selectively modify histidine residues is an emerging area, providing tools to understand the full spectrum of PTMs and their impact on protein function and disease. frontiersin.org For example, the reaction of fluorodinitrobenzene (DNFB) with proteins has been used to identify key tyrosine and lysine (B10760008) residues within the active sites of enzymes, demonstrating the utility of the DNP moiety in mapping protein structure and function. nih.gov
Development of Biosensors and Diagnostic Tools Incorporating Dnp-Labeled Histidine
The dinitrophenyl group possesses distinct chromogenic and fluorescent properties that make it an excellent tag for the development of biosensors and diagnostic tools. chemimpex.com When this compound is used to synthesize peptides, the resulting Dnp-labeled peptides can be employed in various assays. chemimpex.com These labeled molecules are instrumental in bioconjugation processes, linking biomolecules to carriers for diagnostic applications, including targeted therapies in cancer treatment. chemimpex.comchemimpex.com
The Dnp group serves as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. synabs.be This property is exploited in immunoassays. Probes or antibodies labeled with DNP can be detected with high sensitivity using anti-DNP monoclonal antibodies. synabs.be This makes DNP-labeling a powerful alternative to biotin-streptavidin systems in diagnostic kits, especially where endogenous biotin (B1667282) could interfere with the assay. synabs.be The use of anti-DNP antibodies is a cornerstone of many research and diagnostic applications, including ELISA, Western blot, and flow cytometry. synabs.be
Immunological Research and the Immunogenicity of Dinitrophenyl Amino Acids
The Dnp group is a well-studied hapten in immunological research. The use of Dnp-amino acids, including Dnp-histidine, has provided significant insights into the mechanisms of immune response. researchgate.netnih.govrupress.org
Dinitrophenyl amino acid preparations have been shown to induce contact hypersensitivity, delayed-type skin reactions, and the production of anti-DNP antibodies in animal models. researchgate.netnih.govrupress.org Compounds like 2,4-dinitrochlorobenzene (DNCB) are potent inducers of contact hypersensitivity in humans. aai.org Studies have shown that immunization with DNP conjugated to carrier proteins stimulates the production of DTH specific for the DNP hapten. researchgate.net The immune response to DNP can vary depending on the specific amino acid carrier and the context of immunization. nih.govsemanticscholar.org The high affinity of anti-DNP antibodies for the DNP hapten makes them sensitive probes for detecting DNP-labeled molecules in various research applications. thermofisher.com
A key finding in the study of Dnp-amino acids is the "transconjugation" phenomenon. researchgate.netnih.govrupress.org Research has shown that the immunogenicity of some Dnp-amino acids, such as di-DNP-L-histidine, is due to the ability of the Dnp group to detach from its original amino acid carrier and subsequently conjugate with host proteins in vivo. researchgate.netnih.govrupress.org This secondary conjugation effectively creates new antigens that stimulate an immune response. This phenomenon is crucial for understanding why certain low molecular weight hapten-amino acid compounds are immunogenic, as it suggests the hapten itself can modify endogenous proteins to become targets of the immune system. researchgate.netnih.gov This finding has led to a reevaluation of data on the immunogenicity of small hapten-amino acid compounds. researchgate.netnih.govrupress.org
Studies on Anti-DNP Antibodies and Contact Hypersensitivity
Applications in Proteomics and Protein Modification Studies
In proteomics, this compound and related compounds are valuable for protein modification and analysis. The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, with the N-terminal amino group of a peptide or protein is a classic method for protein sequencing. gbiosciences.com After labeling, the protein is hydrolyzed, and the DNP-labeled N-terminal amino acid is identified. gbiosciences.com
The Dnp group can also be used to study protein structure and function by modifying specific amino acid residues. nih.govpnas.org For example, DNFB has been used to modify amino groups in proteins like Fructose 1,6-diphosphatase, leading to changes in the enzyme's catalytic properties and providing insights into its allosteric regulation. gbiosciences.com Furthermore, DNP derivatives are used to detect oxidative damage in tissues through the immunodetection of DNP adducts formed on proteins. synabs.be These applications underscore the utility of DNP-labeled amino acids in probing protein structure, function, and post-translational modifications. acs.org
| Phenomenon | Description | Significance | Reference |
|---|---|---|---|
| Contact Hypersensitivity | Induction of delayed-type skin reactions upon exposure to DNP compounds. | Demonstrates the potent sensitizing ability of the DNP hapten. | researchgate.netnih.govaai.org |
| Anti-DNP Antibody Production | Generation of antibodies specific to the DNP hapten following immunization. | Forms the basis for DNP-based immunoassays and diagnostic tools. | synabs.beresearchgate.netrupress.org |
| Transconjugation | The DNP group can split from its amino acid carrier and bind to host proteins in vivo. | Explains the immunogenicity of small, otherwise non-immunogenic, DNP-amino acid compounds. | researchgate.netnih.govrupress.orgebi.ac.uk |
Histidine-Containing Bioconjugates and Their Interactions with Metal Ions
The imidazole side chain of the amino acid histidine is a fundamental component in the structure and function of many proteins, largely due to its exceptional ability to coordinate with metal ions. numberanalytics.com This interaction is central to the catalytic activity of numerous metalloenzymes and the structural integrity of various proteins. numberanalytics.comnih.gov In the field of chemical biology, researchers aim to design and create synthetic peptides, or bioconjugates, that replicate these metal-binding functions. These artificial metalloproteins and peptides are invaluable tools for studying biological processes, developing novel catalysts, and designing therapeutic agents.
The chemical compound Nα-Boc-Nim-2,4-dinitrophenyl-L-histidine isopropanol (B130326) solvate, commonly referred to as this compound, serves as a critical starting material for the synthesis of such histidine-containing bioconjugates. Its utility lies in the orthogonal protection strategy it offers during solid-phase peptide synthesis (SPPS). peptide.com The tert-butoxycarbonyl (Boc) group protects the α-amino group and is readily removed with acid, while the 2,4-dinitrophenyl (Dnp) group shields the imidazole nitrogen of the histidine side chain. peptide.com The Dnp group is stable under the acidic conditions used for Boc removal but can be selectively cleaved later using nucleophilic reagents, most commonly thiophenol. peptide.com This allows for the precise incorporation of histidine into a peptide sequence without undesired side reactions at the imidazole ring during chain assembly.
Once the desired peptide is synthesized, the Dnp group is removed to liberate the imidazole side chain, rendering it available for metal ion chelation. The resulting histidine-containing bioconjugate can then be studied for its ability to bind various metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.gov The study of these interactions provides insight into the fundamental principles of metal coordination in biological systems.
Research has demonstrated that synthetic peptides rich in histidine can form high-affinity complexes with these metal ions. nih.gov The binding events can induce significant conformational changes in the peptide backbone and alter the electrochemical properties of the system, which can be monitored using various spectroscopic and analytical techniques.
Detailed research findings from studies on synthetic histidine-containing peptides highlight the significance of this application. For instance, investigations into ferrocene-histidine conjugates, synthesized using a DNP-protected histidine derivative, revealed that metal ion coordination influences the structural and redox characteristics of the conjugate. scholaris.ca Similarly, studies on poly(arginyl-histidine) peptides have shown specific metal binding that correlates with their biological activity. nih.gov
Table 1: Research Findings on Metal Ion Interactions with Histidine-Containing Peptides
| Peptide/Conjugate System | Metal Ion(s) Studied | Key Research Findings & Observations | Analytical Techniques Used |
| Ferrocenoyl-Histidine Conjugates | Various metal ions | Metal addition resulted in cathodic shifts in the redox potential of the ferrocene (B1249389) group. Coordination of metal ions was shown to influence the structural characteristics of the conjugates. scholaris.ca | Cyclic Voltammetry, Circular Dichroism (CD) Spectroscopy scholaris.ca |
| Poly(arginyl-histidine) | Cu²⁺, Zn²⁺, Co²⁺ | The peptide demonstrated specific metal binding capabilities. The addition of copper and zinc ions partially restored the peptide's ability to permeate microbial cell membranes under high ionic strength. nih.gov | MALDI-TOF Mass Spectrometry, Circular Dichroism (CD) Spectroscopy nih.gov |
| Salivary Peptides (Histatin 3 and 5) | Cu²⁺, Ni²⁺, Zn²⁺ | Formed high-affinity complexes with Cu²⁺ and Ni²⁺, and to a lesser extent with Zn²⁺. The binding of metal ions induced subtle changes in the overall peptide conformation. nih.gov | Electrospray Ionization Mass Spectrometry (ESI-MS), Circular Dichroism (CD) Spectroscopy nih.gov |
| Amyloid-β Peptide | Cu²⁺, Zn²⁺, Ag(I), Hg(II) | Metal ion coordination at the N-terminus, which contains three histidine residues, modulates the peptide's self-assembly and aggregation kinetics. diva-portal.org | NMR, Circular Dichroism (CD) Spectroscopy, Fluorescence Spectroscopy diva-portal.org |
This area of research, enabled by the use of versatile building blocks like this compound, is crucial for advancing our understanding of metallobiology and for the development of functional biomolecules with tailored properties for therapeutic and diagnostic applications.
Future Directions and Emerging Research Avenues for Boc His Dnp Oh Ipa
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of more efficient and sustainable methods for synthesizing protected amino acids like Boc-His(Dnp)-OH is a key area of research. Traditional methods often involve multiple steps and the use of hazardous reagents and solvents, leading to significant waste. researchgate.netacs.org Current efforts are focused on creating greener and more atom-economical synthetic routes.
One promising approach is the use of mechanochemistry, which involves solvent-free or minimal-solvent reactions conducted in a ball mill. acs.org This technique has been successfully applied to the synthesis of short peptides and could be adapted for the preparation of protected amino acids. acs.org Another area of exploration is the development of transient protecting groups that can be introduced and removed under mild, aqueous conditions, thereby reducing the reliance on organic solvents. researchgate.net The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group is one such example that enables peptide synthesis in water. researchgate.net
Furthermore, researchers are investigating the use of enzymatic and chemoenzymatic methods. These approaches offer high selectivity and operate under mild conditions, significantly improving the sustainability of the synthesis. The development of novel catalysts for the fixation of dinitrogen and carbon dioxide also presents a potential long-term strategy for the sustainable synthesis of amino acids. rsc.org
Table 1: Comparison of Conventional and Emerging Synthetic Methodologies
| Feature | Conventional Synthesis | Emerging Sustainable Methodologies |
| Solvent Use | High volumes of organic solvents (e.g., DMF, NMP) | Minimal or no organic solvents; use of greener solvents like 2-MeTHF or water |
| Reagents | Often utilizes hazardous reagents | Employs milder, less toxic reagents and catalysts |
| Waste Generation | Significant by-product and solvent waste | Reduced waste through higher atom economy and solvent recycling |
| Energy Consumption | Often requires heating and cooling steps | Can operate at ambient temperatures, reducing energy input |
| Key Innovations | Solid-phase peptide synthesis (SPPS) | Mechanochemistry, flow chemistry, enzymatic synthesis, transient protecting groups |
Exploration of Dnp-Histidine in the Synthesis of Non-Natural Peptides and Peptidomimetics
The unique properties of the 2,4-dinitrophenyl (Dnp) group make Boc-His(Dnp)-OH a valuable tool for the synthesis of non-natural peptides and peptidomimetics. These novel molecules are designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and therapeutic potential. csic.es
The Dnp group offers robust protection for the imidazole (B134444) side chain of histidine, which is crucial for preventing side reactions and racemization during peptide synthesis. cigb.edu.cupeptide.com This stability allows for the incorporation of Dnp-histidine into complex peptide sequences and peptidomimetic scaffolds. nih.govupc.edu Researchers are exploring the synthesis of peptidomimetics with modified backbones, such as those containing β-amino acids or α,α-dialkylated amino acids, to create structures with constrained conformations and improved resistance to proteolytic degradation. csic.esupc.edu
The incorporation of Dnp-histidine can also impart specific biological activities. For instance, histidine-rich peptides have shown potent antifungal activity, and the modification of these peptides with lipophilic groups can enhance their efficacy. nih.gov The development of peptidomimetics that can target specific cellular compartments, such as mitochondria, is another active area of research where Dnp-histidine could play a role. csic.es
Advanced Spectroscopic Probes and Imaging Techniques Utilizing Dnp-Tagged Biomolecules
The dinitrophenyl (Dnp) group serves as an effective tag for various analytical applications, including advanced spectroscopic probes and imaging techniques. biotium.com The Dnp moiety can be detected using anti-Dnp antibodies, making it a useful hapten for immunoassays and other detection methods. biotium.combiotium.com
A significant area of development is the use of Dnp-tagged biomolecules in dynamic nuclear polarization (DNP) enhanced nuclear magnetic resonance (NMR) spectroscopy. uwaterloo.canih.gov DNP-NMR dramatically increases the sensitivity of NMR experiments, allowing for the study of complex biological systems at the atomic level. nih.govbruker.com By incorporating Dnp-histidine into proteins or other biomolecules, researchers can gain unprecedented insights into their structure, dynamics, and interactions within a cellular environment. nih.gov Recent advancements in DNP-NMR are enabling the 3D imaging of biomolecular structures with near-angstrom resolution, a transformative capability for structural biology. uwaterloo.ca
Furthermore, Dnp-tagged molecules are being utilized in fluorescence-based imaging techniques. The Dnp group can act as a quencher in Förster resonance energy transfer (FRET) pairs, allowing for the development of probes to monitor biological processes. biotium.com The combination of Dnp tags with fluorescent dyes and nanoparticles is leading to the creation of sophisticated probes for cellular imaging and diagnostics. biotium.comnih.gov
Table 2: Applications of Dnp-Tagged Biomolecules in Advanced Analytical Techniques
| Technique | Principle | Application in Research |
| DNP-NMR Spectroscopy | Polarization transfer from electrons to nuclei to enhance NMR signals. nih.govmdpi.com | Atomic-level structural studies of proteins in cells, 3D nanoscale imaging of biomolecules. uwaterloo.canih.gov |
| Immunoassays (ELISA, Western Blot) | Detection of Dnp-hapten with specific anti-Dnp antibodies. biotium.com | Quantification and detection of Dnp-labeled proteins and peptides. |
| Fluorescence Microscopy | Use of Dnp as a FRET quencher or in conjunction with fluorescently labeled antibodies. biotium.combiotium.com | Cellular uptake studies, tracking intracellular localization of biomolecules. |
| Hyperpolarized MRI | Use of DNP to enhance the signal of MRI contrast agents. nih.govrsc.org | Real-time metabolic imaging and monitoring of biological processes in vivo. |
Computational Design and Discovery of New Applications
Computational methods are playing an increasingly important role in the design and discovery of new applications for molecules like Boc-His(Dnp)-OH. Density functional theory (DFT) and other computational chemistry techniques are being used to predict the structural, electronic, and reactivity properties of Dnp-histidine and peptides containing this modified amino acid. acs.orgwhiterose.ac.uk
These computational studies can guide the rational design of novel peptidomimetics with specific biological activities. upc.edu For example, by modeling the interaction of a Dnp-containing peptide with a target protein, researchers can optimize its binding affinity and selectivity. Computational approaches are also being used to predict the hole transport properties of materials containing amino acid derivatives, which could lead to new applications in organic electronics. whiterose.ac.uk
Furthermore, computational screening of virtual libraries of Dnp-modified compounds can accelerate the discovery of new drug candidates and functional materials. This in silico approach allows for the rapid evaluation of a large number of molecules, reducing the time and cost associated with experimental screening. justia.com
Role of Boc-His(Dnp)-OH-IPA in DNA-Encoded Libraries (DELs) and DNA-Compatible Chemistry
DNA-encoded libraries (DELs) have emerged as a powerful technology for the discovery of new drug candidates. nih.gov This approach involves the synthesis of vast libraries of small molecules, each attached to a unique DNA tag that encodes its chemical structure. The synthesis of these libraries requires chemical reactions that are compatible with the DNA template. nih.gov
The Boc protecting group is commonly used in DEL synthesis, and DNA-compatible conditions for its removal have been developed. nih.govacs.org However, the protection of reactive side chains, such as the imidazole group of histidine, is also critical. While the trityl (Trt) group is often used for histidine protection in Fmoc-based synthesis, its removal conditions are not always compatible with DNA. acs.org The Dnp group, which can be cleaved under milder, orthogonal conditions such as thiolysis, offers a potentially more suitable alternative for DEL synthesis. cigb.edu.cu
The development of robust and DNA-compatible methods for the incorporation of Boc-His(Dnp)-OH into DELs would significantly expand the chemical space that can be explored in these libraries. This would enable the synthesis of novel peptide and peptidomimetic libraries with enhanced structural diversity and the potential for identifying new therapeutic leads. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
